REACTION_CXSMILES
|
Cl.N[N:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8]#[N:9].P([O-])([O-])([O-])=O.[K+].[K+].[K+].Cl.[C:19]([NH2:22])(=[NH:21])[CH3:20].C(O)CCC>>[CH3:20][C:19]1[N:22]=[C:8]([NH2:9])[C:4]2=[CH:5][CH:6]=[CH:7][N:3]2[N:21]=1 |f:0.1,2.3.4.5,6.7|
|
Name
|
|
Quantity
|
2.77 g
|
Type
|
reactant
|
Smiles
|
Cl.NN1C(=CC=C1)C#N
|
Name
|
potassium phosphate
|
Quantity
|
21.11 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=N)N
|
Name
|
|
Quantity
|
166 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed under nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
After 166.5 h of reflux
|
Duration
|
166.5 h
|
Type
|
CUSTOM
|
Details
|
was then partitioned between ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the organic phase was extracted with 1N aqueous hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
After washing the organic layers with water and brine
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CONCENTRATION
|
Details
|
(anhydrous sodium sulfate) and concentration
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN2C(C(=N1)N)=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.63 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |